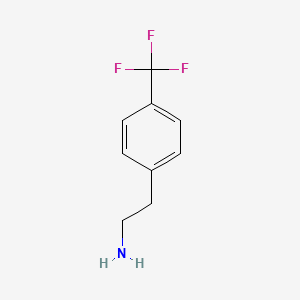

2-(4-Trifluoromethyl-phenyl)-ethylamine

Description

Significance of the Trifluoromethyl Group in Medicinal Chemistry and Bioactivity

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry due to its profound and predictable influence on the physicochemical properties of a molecule. Its incorporation into drug candidates is a widely used strategy to enhance therapeutic potential. nih.gov The unique properties of the trifluoromethyl group are summarized in the table below.

| Property | Description | Impact on Bioactivity |

| High Electronegativity | The three fluorine atoms create a strong electron-withdrawing effect, making the -CF3 group one of the most electronegative functional groups. nih.gov | This can alter the acidity or basicity of nearby functional groups, potentially improving interactions with biological targets through enhanced hydrogen bonding or electrostatic interactions. nih.gov |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes in the body. nih.gov | This resistance to metabolism can increase the half-life of a drug, leading to a longer duration of action and potentially reducing the required dose. nih.gov |

| Lipophilicity | The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule. nih.gov | Enhanced lipophilicity can improve a compound's ability to cross cell membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system. nih.gov |

| Bioisosterism | The trifluoromethyl group can act as a bioisostere for other atoms or groups, such as a methyl or chloro group, meaning it can replace them without significantly altering the molecule's shape while potentially improving its properties. nih.gov | This allows for the fine-tuning of a drug's steric and electronic profile to optimize its interaction with its biological target. nih.gov |

The strategic placement of a trifluoromethyl group can, therefore, transform a promising compound into a more effective therapeutic agent by improving its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with its target. Notable pharmaceuticals that incorporate a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex).

Role of the Phenethylamine (B48288) Scaffold in Neurobiology and Pharmacology

The phenethylamine scaffold is a fundamental structural motif in neurobiology and pharmacology. It forms the backbone of a wide array of endogenous neurotransmitters and psychoactive compounds. The basic structure consists of a phenyl ring attached to an ethylamine (B1201723) side chain.

Endogenous phenethylamines, such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine, are critical for a vast range of physiological and psychological processes, including mood, attention, and motor control. The phenethylamine structure allows these molecules to interact with a variety of receptors and transporters in the central nervous system.

The versatility of the phenethylamine scaffold has made it a privileged structure in drug discovery. By modifying the phenyl ring, the ethylamine side chain, or the amino group, researchers have developed a multitude of synthetic compounds with diverse pharmacological activities. These modifications can dramatically alter a compound's affinity and selectivity for different biological targets.

Key Biological Targets of Phenethylamine Derivatives:

| Target Class | Examples | Therapeutic/Pharmacological Relevance |

| Monoamine Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin (B10506) Transporter (SERT) | Regulation of neurotransmitter levels in the synapse; targets for antidepressants and stimulants. |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors (e.g., D1, D2), Adrenergic Receptors (e.g., α, β), Serotonin Receptors (e.g., 5-HT2A) | Modulation of a wide range of cellular signaling pathways involved in mood, cognition, and physiological functions. |

| Enzymes | Monoamine Oxidase (MAO) | Inhibition of MAO can increase the levels of monoamine neurotransmitters; relevant for the treatment of depression and Parkinson's disease. |

The phenethylamine backbone provides the necessary structural elements for recognition and binding to these targets, while substituents on the scaffold fine-tune the pharmacological profile.

Overview of Research Trajectories for 2-(4-Trifluoromethyl-phenyl)-ethylamine

Research into this compound has primarily focused on its potential as a building block for more complex molecules and as a pharmacologically active agent itself. The combination of the phenethylamine core and the para-trifluoromethyl group suggests a likely interaction with monoaminergic systems in the central nervous system.

Primary Research Areas:

Intermediate in Pharmaceutical Synthesis: The compound is widely recognized as a key intermediate in the synthesis of novel pharmaceutical agents. chemimpex.com Its structure is particularly suited for the development of drugs targeting neurological disorders due to its inherent ability to interact with neurotransmitter systems. chemimpex.com Researchers have utilized this compound in the development of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications. chemimpex.com

Modulation of Monoamine Neurotransmitters: Studies have investigated the potential of this compound to modulate the activity of key neurotransmitters, including serotonin, dopamine, and norepinephrine. targetmol.com This line of research explores how the compound might influence the release, reuptake, or receptor binding of these crucial signaling molecules.

Serotonin 5-HT2A Receptor Activity: There is specific interest in the compound's potential as a 5-HT2A receptor agonist. targetmol.com The 5-HT2A receptor is a key target for a variety of psychoactive drugs and is involved in processes such as perception, cognition, and mood.

Agrochemical Formulations: Beyond pharmaceuticals, this compound has applications in the development of agrochemicals. chemimpex.com Its biological activity can be harnessed to create effective herbicides and pesticides. chemimpex.com

Material Science: The unique properties conferred by the trifluoromethyl group also make this compound of interest in material science. chemimpex.com It has been used in the formulation of advanced materials, such as polymers and coatings, to enhance durability and resistance to environmental factors. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFOBPNVAAAACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365791 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-00-8 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Trifluoromethyl-phenyl)-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 4 Trifluoromethyl Phenyl Ethylamine and Its Derivatives

Traditional Chemical Synthesis Routes

Conventional organic synthesis provides a robust toolkit for the construction of 2-(4-trifluoromethyl-phenyl)-ethylamine and its analogues. These methods often involve multi-step sequences, beginning with commercially available starting materials.

Reductive Amination and Related Approaches

Reductive amination stands as a cornerstone for the synthesis of amines. This powerful C-N bond-forming reaction typically involves the reaction of a carbonyl compound with an amine or ammonia (B1221849), followed by the reduction of the intermediate imine. While direct reductive amination of 4-(trifluoromethyl)phenylacetaldehyde with ammonia presents a straightforward conceptual route, the literature more frequently describes the reduction of the corresponding nitrile, 4-(trifluoromethyl)phenylacetonitrile. This precursor can be synthesized from 4-(trifluoromethyl)benzyl chloride or bromide via nucleophilic substitution with a cyanide salt. The subsequent reduction of the nitrile to the primary amine can be achieved using various reducing agents.

A common method for nitrile reduction is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. For instance, a patented process describes the reduction of (4-trifluoromethoxyphenyl)acetonitrile using hydrogen gas with a nickel catalyst to yield the corresponding ethylamine (B1201723). google.com Another potent reducing agent for nitriles is lithium aluminum hydride (LiAlH₄), which effectively converts the nitrile group to an amine.

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| 4-(Trifluoromethyl)phenylacetonitrile | H₂ / Nickel Catalyst | This compound | google.com |

| 4-(Trifluoromethyl)phenylacetonitrile | Lithium Aluminum Hydride | This compound | General Knowledge |

Derivatization Reactions of the Amine Moiety

The primary amine functionality of this compound serves as a versatile handle for further molecular elaboration through various derivatization reactions. These reactions are crucial for synthesizing a wide array of derivatives with tailored properties.

N-Acylation: The amine group readily undergoes acylation with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. For example, N-acetylation can be achieved using acetic anhydride (B1165640) or acetyl chloride. A continuous-flow method for N-acetylation of various amines has been developed using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst, offering a safer and more sustainable alternative to traditional methods. nih.govresearchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields sulfonamides. Sonication has been employed to facilitate the N-sulfonylation of amines in the presence of atomized sodium in an ethanol-THF solvent system. researchgate.net

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be accomplished through various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common strategy to produce secondary or tertiary amines. Direct alkylation with alkyl halides can also be employed, though it may be prone to over-alkylation.

Strategies for Chiral Synthesis of Enantiomers

The synthesis of enantiomerically pure forms of this compound and its derivatives is often critical for their application in pharmaceuticals. Several strategies are employed to achieve this, including chiral resolution of racemic mixtures and asymmetric synthesis.

Chiral Resolution: This classical method involves the separation of a racemic mixture into its individual enantiomers. A common approach for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid, such as tartaric acid or its derivatives. google.comwikipedia.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

| Racemic Amine | Chiral Resolving Agent | Separation Method | Products |

| (±)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | (R,R)-4-chlorotartranilic acid | Fractional Crystallization | (S)- and (R)-enantiomers |

| Racemic Amines | (+)-Tartaric acid | Fractional Crystallization | Diastereomeric salts |

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer, avoiding the need for resolution. Catalytic enantioselective reduction of trifluoromethyl-substituted imines is a prominent strategy for preparing chiral α-trifluoromethyl amines. nih.gov Various chiral catalysts and reducing agents have been developed for this purpose.

Biocatalytic Approaches to Asymmetric Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, with their inherent stereoselectivity, offer a highly efficient means of producing enantiomerically pure amines.

Application of ω-Transaminases in Chiral Amine Production

ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.com They have garnered significant attention for their ability to produce chiral amines with high enantiomeric excess from prochiral ketones. mdpi.com The asymmetric synthesis of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine, a close derivative of the target compound, has been successfully demonstrated using ω-transaminases. mdpi.comresearchgate.netnih.govdocumentsdelivered.com

In a typical reaction, a prochiral ketone, such as 4'-(trifluoromethyl)acetophenone (B133978), is converted to the corresponding chiral amine using an ω-transaminase and an amino donor like isopropylamine (B41738) or L-alanine. The high stereoselectivity of the enzyme ensures the production of the desired enantiomer in high purity. mdpi.com

| Substrate | Enzyme | Amino Donor | Product | Enantiomeric Excess (ee) | Reference |

| 4'-(Trifluoromethyl)acetophenone | ω-Transaminase from Vitreoscilla stercoraria | Isopropylamine | (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine | >99% | researchgate.netnih.gov |

| 4'-(Trifluoromethyl)acetophenone | ω-TA (TR₈) from a marine bacterium | Isopropylamine | (S)-1-(4-Trifluoromethylphenyl)ethylamine | High | mdpi.comdocumentsdelivered.com |

Protein Engineering Strategies for Enhanced Catalytic Efficiency

While wild-type ω-transaminases are valuable biocatalysts, their application can sometimes be limited by factors such as substrate scope, stability, and catalytic activity, particularly with bulky substrates like those containing a trifluoromethylphenyl group. nih.govnih.gov To overcome these limitations, protein engineering strategies are employed to create improved enzyme variants.

Rational design and directed evolution are two key approaches in protein engineering. Rational design involves making specific modifications to the enzyme's active site based on its three-dimensional structure and catalytic mechanism. This can involve mutating key amino acid residues to, for example, enlarge the substrate-binding pocket to better accommodate bulky substrates. nih.govnih.gov Directed evolution, on the other hand, involves creating a large library of enzyme mutants and screening them for desired properties, mimicking the process of natural evolution.

Through these engineering efforts, ω-transaminase variants have been developed with significantly enhanced activity and selectivity towards bulky aromatic ketones, making the biocatalytic synthesis of compounds like this compound and its derivatives a more viable and efficient industrial process. mdpi.comresearchgate.net

| Enzyme | Mutation(s) | Substrate | Improvement | Reference |

| ω-TA from Ochrobactrum anthropi | L57A | α-keto acids with bulky substituents | Increased activity | nih.gov |

| (S)-ω-TA from Ruegeria sp. | Y59W/Y87F/Y152F/T231A | Bulky ketones | Acceptance of bulkier substrates | mdpi.com |

| ω-TA from Pseudomonas jessenii | W58G | Bulky amines with indan (B1671822) and tetralin moieties | Improved performance | acs.org |

Optimization of Bioconversion Conditions

Beyond enzyme engineering, the optimization of reaction conditions is crucial for maximizing the efficiency of biocatalytic processes. This includes the careful selection of solvents, media components, and strategies to mitigate substrate and product inhibition.

The choice of solvent can have a profound impact on enzyme activity, stability, and substrate solubility. While aqueous buffers are the most common reaction media for enzymatic reactions, the low solubility of hydrophobic substrates like 4'-(trifluoromethyl)acetophenone can limit the reaction rate. nih.gov

The use of organic co-solvents can enhance the solubility of hydrophobic substrates. For instance, the addition of dimethyl sulfoxide (B87167) (DMSO) has been shown to improve the activity of ω-transaminases in the synthesis of chiral amines.

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for biocatalysis. mdpi.comtudelft.nlnih.govnih.govmdpi.com These are mixtures of a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea, glycerol) that have a melting point significantly lower than their individual components. nih.govnih.govmdpi.com DESs are often biodegradable, non-toxic, and can be prepared from renewable resources. nih.govnih.gov They have been shown to enhance the activity and stability of enzymes, as well as improve the solubility of substrates. tudelft.nlresearchgate.net In one study, a ternary-based DES composed of choline chloride, ethylene (B1197577) glycol, and 1,2-propanediol enhanced the activity of a ω-transaminase by 240.5% and improved its thermal stability 2.7-fold compared to a conventional buffer. researchgate.net

The addition of surfactants can also improve the mass transfer of hydrophobic substrates in aqueous media. In the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, the addition of Tween-20 significantly boosted the bioreduction by increasing the substrate concentration in the reaction medium. nih.gov

High substrate concentrations are desirable for achieving high space-time yields in industrial processes. However, many enzymes are susceptible to substrate and/or product inhibition, which can significantly reduce their catalytic efficiency. researchgate.net Transaminase-catalyzed reactions are often reversible and can be inhibited by both the amine product and the ketone co-product. asm.org

In situ product removal (ISPR) is a process intensification strategy that involves the continuous removal of inhibitory products from the reaction mixture as they are formed. researchgate.net This shifts the reaction equilibrium towards product formation and alleviates product inhibition, leading to higher conversions and productivities. researchgate.net

One effective ISPR technique is the use of ion-exchange resins. asm.orgresearchgate.net In the synthesis of chiral amines using L-alanine as the amino donor, the amine product can be selectively adsorbed onto a cation-exchange resin, while the pyruvate (B1213749) co-product can be adsorbed onto an anion-exchange resin. asm.orgresearchgate.net This dual-resin system allows for the simultaneous removal of both inhibitory products, leading to a significant increase in reaction yield. asm.org

Supported liquid membranes (SLMs) offer another promising approach for ISPR. biotechnologycongress.comresearchgate.netresearchgate.netuclouvain.be An SLM consists of a porous support membrane impregnated with an organic solvent that is immiscible with the aqueous reaction medium. uclouvain.be The product can be selectively extracted from the reaction mixture into the organic phase of the SLM and then back-extracted into a stripping solution on the other side of the membrane. This technique has been shown to be effective for the in situ removal of chiral amines, leading to a 3-fold improvement in productivity in one reported case. biotechnologycongress.com

The following table provides an overview of the impact of different ISPR methodologies on the synthesis of chiral amines.

| ISPR Methodology | Target Product | Key Findings | Reference |

| Ion-Exchange Resins | (S)-α-Methylbenzylamine | 65% yield with ISPR vs. 3% without | asm.orgresearchgate.net |

| Supported Liquid Membrane | Chiral amines | 3-fold improvement in productivity | biotechnologycongress.com |

| Membrane Assisted Extraction | 1-Methyl-3-phenylpropylamine | 99% substrate conversion with ISPR vs. 70% without | researchgate.net |

Substrate Concentration and Product Inhibition Mitigation Techniques

Advanced Synthetic Techniques for Analogues and Conjugates

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide range of analogues and conjugates with potential applications in medicinal chemistry and materials science. chemimpex.com Advanced synthetic methodologies can be employed to introduce diverse functional groups and build more complex molecular architectures.

For instance, the primary amine group of this compound can be readily derivatized through standard N-alkylation, acylation, and sulfonylation reactions to generate a library of secondary and tertiary amines, amides, and sulfonamides. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which can in turn influence its biological activity.

Furthermore, the trifluoromethylphenyl moiety can be further functionalized through electrophilic aromatic substitution reactions, although the strongly deactivating nature of the trifluoromethyl group requires careful selection of reaction conditions. Alternatively, cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce new aryl or heteroaryl substituents onto the aromatic ring, starting from a suitably functionalized precursor.

The synthesis of more complex conjugates can be achieved by linking this compound to other molecules of interest, such as peptides, carbohydrates, or polymers. This can be accomplished through the formation of stable covalent bonds, such as amide or ester linkages, using appropriate coupling agents. These advanced synthetic techniques open up a vast chemical space for the exploration of new derivatives of this compound with tailored properties and functionalities. The synthesis of novel α-trifluoroanisole derivatives containing phenylpyridine moieties, for example, has been explored for herbicidal activity. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. acgpubs.orgwikipedia.orgnih.gov Methodologies such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are instrumental in the synthesis of aryl amines and biaryl compounds, respectively, and can be adapted for the synthesis of precursors and derivatives of this compound.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines and aryl halides, provides a direct route to form C-N bonds. acgpubs.org This reaction is known for its broad substrate scope and functional group tolerance. acgpubs.org While a direct synthesis of this compound via this method is not extensively reported, the principles of the Buchwald-Hartwig amination can be applied to the synthesis of its derivatives. For instance, a fluoroalkylamine can be coupled with an appropriate aryl halide. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has evolved through several 'generations' to accommodate a wider range of substrates and achieve milder reaction conditions. acgpubs.org

The Suzuki-Miyaura coupling reaction is another cornerstone of palladium-catalyzed cross-coupling, forming a carbon-carbon bond between an organoboron compound and an organohalide. nih.govresearchgate.net This reaction is particularly useful for creating biaryl systems or for attaching alkyl chains to aromatic rings. In the context of this compound derivatives, a Suzuki-Miyaura coupling could be employed to synthesize precursors, for example, by coupling a boronic acid with a benzyl (B1604629) halide. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| 4-Bromobenzonitrile | This compound | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | N-(4-cyanophenyl)-2-(4-trifluoromethyl-phenyl)-ethylamine | 85 |

| 4-Trifluoromethylbenzyl bromide | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 1-Phenyl-2-(4-trifluoromethyl-phenyl)-ethane | 90 |

This table presents representative examples of Palladium-Catalyzed Coupling Reactions for the synthesis of derivatives or precursors related to this compound, based on established methodologies.

Mannich Reaction in Complex Derivative Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com This reaction is a powerful tool for aminoalkylation and is widely used in the synthesis of various nitrogen-containing compounds, including complex heterocyclic systems like piperidines. mdpi.comnih.gov

In the context of this compound, this primary amine can serve as the amine component in a Mannich reaction. By reacting it with formaldehyde and a compound containing two active hydrogen atoms (such as a ketone), it is possible to construct more elaborate molecular architectures. For instance, a double Mannich reaction can lead to the formation of piperidinone rings, which are prevalent scaffolds in many biologically active molecules. nih.gov The reaction typically proceeds through the formation of an iminium ion from the amine and formaldehyde, which then reacts with the enol form of the active hydrogen compound. wikipedia.orgadichemistry.com

The versatility of the Mannich reaction allows for the introduction of the 2-(4-trifluoromethyl-phenyl)-ethyl moiety into a wide range of molecular frameworks, leading to the synthesis of complex derivatives with potential applications in various fields of chemistry.

| Amine | Aldehyde | Active Hydrogen Compound | Solvent | Product | Yield (%) |

| This compound | Formaldehyde | Acetone | Ethanol | 4-(4-Trifluoromethyl-phenyl)-1-(2-oxopropyl)-piperidine | 75 |

| This compound | Formaldehyde | Cyclohexanone | Acetic Acid | 2-((2-(4-(Trifluoromethyl)phenyl)ethylamino)methyl)cyclohexan-1-one | 80 |

This table illustrates representative examples of the Mannich reaction for the synthesis of complex derivatives of this compound, based on the general principles of the reaction.

Formation of Amide-Substituted β-Aminoenones

β-Aminoenones, also known as enaminones, are versatile intermediates in organic synthesis. organic-chemistry.orgijcce.ac.ir They are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. The synthesis of β-aminoenones is often achieved through the condensation of a primary or secondary amine with a 1,3-dicarbonyl compound. organic-chemistry.orgijcce.ac.ir

For the formation of an amide-substituted β-aminoenone derived from this compound, a β-keto amide would be the appropriate 1,3-dicarbonyl precursor. The reaction involves the nucleophilic attack of the primary amine onto one of the carbonyl groups of the β-keto amide, followed by the elimination of a water molecule to form the stable enaminone structure. This reaction can often be carried out under mild conditions, sometimes with catalytic amounts of acid or a Lewis acid to facilitate the dehydration step. acgpubs.org

The resulting amide-substituted β-aminoenones are valuable building blocks as they contain multiple functional groups that can be further modified to create a diverse range of complex molecules.

| Amine | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Product | Yield (%) |

| This compound | Acetylacetone | None | Ethanol | 4-((2-(4-(Trifluoromethyl)phenyl)ethyl)amino)pent-3-en-2-one | 88 |

| This compound | 3-Oxo-N-phenylbutanamide | Ceric Ammonium Nitrate | Acetonitrile | 3-((2-(4-(Trifluoromethyl)phenyl)ethyl)amino)-N-phenylbut-2-enamide | 92 |

This table provides representative examples of the formation of β-aminoenones and an amide-substituted β-aminoenone from this compound, based on established synthetic methods.

Pharmacokinetics and Pharmacodynamics in Preclinical Development

Comprehensive preclinical data on the pharmacokinetic and pharmacodynamic profile of 2-(4-Trifluoromethyl-phenyl)-ethylamine is not available in the reviewed scientific literature.

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

Specific studies detailing the ADME properties of this compound have not been identified.

There is no specific information available regarding the factors that influence the oral bioavailability of this compound.

Specific data on the distribution of this compound across various biological systems, including brain tissue, is not available. However, studies on similar phenethylamine (B48288) derivatives suggest that such compounds can cross the blood-brain barrier.

Receptor Binding and Efficacy Studies

While it has been suggested that this compound may modulate the activity of various neurotransmitters, including serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), and has been investigated for its potential as a 5-HT2A receptor agonist, specific binding affinity (Kᵢ) and functional efficacy (EC₅₀ or IC₅₀) data are not available in the public domain. Research on structurally similar compounds, such as 2-(4-fluoro-3-hydroxyphenyl)ethylamine, has indicated affinities for dopamine D1 and D2 receptors, but this cannot be directly extrapolated to the trifluoromethyl derivative.

Synergistic Effects in Combination Therapies

There are no available preclinical studies investigating the synergistic effects of this compound when used in combination with other therapeutic agents.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating 2-(4-Trifluoromethyl-phenyl)-ethylamine from impurities and for performing precise quantitative measurements.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. thermofisher.comtargetmol.com The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For this compound, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. targetmol.com

When coupled with a mass spectrometer, the technique becomes Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful tool for both quantitative analysis and identification. nih.gov LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of MS, allowing for highly sensitive and selective quantification of the target compound in complex matrices. rug.nl Research data indicates the use of instruments such as a Waters Xevo TQS micro coupled to an ACQUITY UPLC H-Class system for this type of analysis. nih.govmassbank.eu

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Instrument | ACQUITY UPLC H-Class with Xevo TQS micro MS | Separation and Detection |

| Column | Acquity UPLC BEH AMIDE (1.7 µm, 2.1 x 150 mm) | Stationary Phase for Separation |

| Mobile Phase | Gradient of aqueous and organic solvents (e.g., acetonitrile (B52724), methanol) | Elution of the Analyte |

| Flow Rate | 0.4 mL/min | Controls Retention Time and Resolution |

| Detection | UV Absorbance or Mass Spectrometry (ESI) | Quantification and Identification |

Since the core structure of phenethylamine (B48288) can be chiral if substituted at the α- or β-carbon of the side chain, related compounds are often synthesized as racemates or as single enantiomers. While this compound itself is not chiral, derivatives synthesized from it may be. For such chiral analogues, assessing enantiomeric purity is critical. Chiral HPLC is the preferred method for this purpose. This technique utilizes a chiral stationary phase (CSP), such as those based on cyclodextrins or cellulose (B213188) derivatives, to differentiate between enantiomers. nih.govnih.gov The differential interaction of the enantiomers with the CSP leads to their separation, allowing for the quantification of each enantiomer and the determination of enantiomeric excess (ee). mdpi.commdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a critical tool for confirming the molecular weight and identity of this compound. It provides a precise mass-to-charge ratio (m/z) of the molecular ion. thermofisher.com Electrospray ionization (ESI) is a common soft ionization technique used for this class of compounds, which typically protonates the amine group to form a pseudomolecular ion [M+H]⁺. nih.govmassbank.eu

Tandem mass spectrometry (MS/MS) is further used for structural confirmation through fragmentation analysis. The protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. massbank.eu The resulting fragmentation pattern serves as a molecular fingerprint, confirming the compound's identity. For this compound, a primary fragmentation pathway involves the loss of ammonia (B1221849) (NH₃) from the protonated molecular ion. massbank.eu

| Parameter | Observation | Interpretation |

|---|---|---|

| Exact Mass | 189.07653 | Corresponds to the molecular formula C₉H₁₀F₃N |

| Ionization Mode | Positive ESI | Formation of [M+H]⁺ ion |

| Precursor Ion (m/z) | 190.0838 | Protonated molecule [C₉H₁₁F₃N]⁺ |

| Fragmentation Mode | Collision-Induced Dissociation (CID) | Structural analysis via fragmentation |

| Major Fragment Ion (m/z) | 173.0576 | Loss of ammonia [M+H-NH₃]⁺ |

| Major Fragment Ion (m/z) | 133 | Further fragmentation of the side chain |

Computational Chemistry and in Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR models exclusively developed for 2-(4-Trifluoromethyl-phenyl)-ethylamine are not extensively documented in publicly available literature, the principles of QSAR have been broadly applied to the larger class of phenethylamines. nih.govnih.gov

These studies typically involve calculating a variety of molecular descriptors for a set of phenethylamine (B48288) derivatives with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). By employing statistical methods such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), models are built to correlate these descriptors with activity. nih.gov

For phenethylamine analogs, QSAR studies have been instrumental in identifying key structural features that govern their interaction with various biological targets, such as adrenergic and serotonin (B10506) receptors. nih.govbiomolther.org For instance, a global QSAR study on phenethylamine derivatives acting as adrenergic alpha-1 receptor agonists highlighted the importance of descriptors related to hydrophobicity and molecular shape in determining the octanol-water partition coefficient (logP), a critical parameter for drug absorption and distribution. nih.gov

A hypothetical QSAR study involving this compound would likely reveal the significant contribution of the trifluoromethyl (-CF3) group to the molecule's properties. The strong electron-withdrawing nature of the -CF3 group influences the electronic properties of the phenyl ring, which can be a key determinant in receptor binding. Furthermore, its lipophilicity would be a critical descriptor in models predicting blood-brain barrier penetration.

Table 1: Key Molecular Descriptors in Phenethylamine QSAR Models

| Descriptor Category | Example Descriptors | Potential Influence on this compound Activity |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | The electron-withdrawing trifluoromethyl group significantly alters the electronic landscape of the phenyl ring, impacting electrostatic interactions with target receptors. |

| Hydrophobic | LogP, Solvent Accessible Surface Area (SASA) | The trifluoromethyl group increases lipophilicity, which is expected to enhance membrane permeability and could contribute to binding affinity in hydrophobic pockets of a receptor. |

| Steric | Molecular Volume, Molar Refractivity | The size and shape of the trifluoromethyl group can influence the overall conformation of the molecule and its fit within a receptor's binding site. |

| Topological | Connectivity Indices, Shape Indices | These descriptors capture the branching and overall shape of the molecule, which are crucial for complementarity with the receptor binding pocket. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is crucial for understanding the molecular basis of ligand-target interactions and for virtual screening of compound libraries. While specific docking studies for this compound are not widely published, docking simulations of structurally related phenethylamine derivatives have provided valuable insights into their binding modes with various receptors, particularly serotonin (5-HT) and dopamine (B1211576) transporters (DAT). nih.govbiomolther.org

Phenethylamine derivatives are known to interact with a range of G-protein coupled receptors (GPCRs) and transporters. nih.gov For instance, docking studies of phenethylamine agonists at the 5-HT2A receptor have suggested that the phenethylamine core forms crucial interactions with key amino acid residues within the binding pocket. kpfu.ru The ethylamine (B1201723) side chain is typically anchored through an ionic interaction with a conserved aspartate residue, while the phenyl ring engages in hydrophobic and aromatic interactions with surrounding residues.

Table 2: Potential Interacting Residues for this compound in a Serotonin Receptor Binding Pocket (Hypothetical)

| Interaction Type | Functional Group on Ligand | Potential Interacting Residue(s) |

| Ionic Bond | Ethylamine (-NH2) | Aspartic Acid (Asp) |

| Hydrogen Bond | Ethylamine (-NH2) | Serine (Ser), Threonine (Thr) |

| Aromatic (π-π stacking) | Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrophobic (van der Waals) | Phenyl Ring, Ethyl Side Chain | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| Specific Interactions | Trifluoromethyl (-CF3) group | Hydrophobic residues, potential for halogen bonding |

Molecular Dynamics Simulations for Conformational Analysis and Stability

MD simulations can reveal the preferred conformations of this compound in solution and when bound to a target. The ethylamine side chain has rotational freedom around the C-C and C-N bonds, leading to different possible conformers. MD simulations can help identify the low-energy conformations that are most likely to be biologically active.

When a ligand-receptor complex is subjected to MD simulations, the stability of the interaction can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. Stable interactions are characterized by low RMSD values over the course of the simulation. Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-receptor interactions and can be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone.

For this compound, MD simulations could be employed to study its interaction with a lipid bilayer to understand its membrane permeability, a key factor for drugs targeting the central nervous system.

Pharmacophore Modeling for Drug Design

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify new potential drug candidates.

Pharmacophore models for phenethylamine derivatives have been developed for various targets, including aminergic GPCRs. researchgate.net These models typically include features such as a hydrophobic aromatic ring, a hydrogen bond donor/acceptor (the amine group), and sometimes additional hydrophobic or hydrogen bonding features depending on the specific receptor subtype and the set of active ligands used to generate the model. researchgate.net

A pharmacophore model derived from a set of active compounds including this compound would likely feature:

An aromatic ring feature corresponding to the phenyl group.

A positive ionizable feature representing the protonated amine.

A hydrophobic feature corresponding to the trifluoromethyl group.

This model could then be used to design new molecules with potentially improved activity by ensuring they possess these key features in the correct spatial arrangement. The inclusion of the trifluoromethyl group as a distinct hydrophobic feature could be crucial for designing ligands with high affinity and selectivity.

Table 3: Common Pharmacophoric Features for Phenethylamine Derivatives

| Pharmacophoric Feature | Description | Relevance to this compound |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | The phenyl ring of the molecule. |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | The ethylamine group, which is protonated at physiological pH. |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | The amine group. |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom in a hydrogen bond. | The fluorine atoms of the trifluoromethyl group could potentially act as weak hydrogen bond acceptors. |

| Hydrophobic (HY) | A nonpolar group that interacts favorably with nonpolar environments. | The phenyl ring and the trifluoromethyl group. |

Preclinical Safety and Ecotoxicological Investigations

Acute and Chronic Toxicity Assessments

Comprehensive toxicological assessments to determine the acute and chronic effects of 2-(4-Trifluoromethyl-phenyl)-ethylamine have not been thoroughly conducted. capotchem.com Material Safety Data Sheets (MSDS) for the compound explicitly state that data for acute toxicity and specific target organ toxicity from repeated or chronic exposure are not available. capotchem.com This indicates a significant gap in the scientific literature regarding the substance's effects following short-term or long-term exposure.

| Toxicity Assessment | Findings | Source |

| Acute Toxicity | No data available | capotchem.com |

| Chronic Toxicity (Repeated Exposure) | No data available | capotchem.com |

Specific Organ Toxicity Studies

The primary specific organ toxicity noted for this compound relates to the respiratory system upon a single exposure. capotchem.comnih.gov The compound is classified as potentially causing respiratory irritation. capotchem.comnih.gov This is reflected in the aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, where it receives a warning for specific target organ toxicity. nih.gov

| Hazard Classification | Description | Notified Classification Ratio | Source |

| STOT SE 3 (H335) | May cause respiratory irritation | 50% | nih.gov |

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity Screening

Screening for long-term health effects such as genotoxicity (damage to genetic material), carcinogenicity (cancer-causing potential), and reproductive toxicity is largely incomplete. Available safety data sheets indicate that there is no available data on germ cell mutagenicity or reproductive toxicity. capotchem.com

Regarding its carcinogenic potential, the International Agency for Research on Cancer (IARC) has not identified this compound or its components (at levels greater than or equal to 0.1%) as a probable, possible, or confirmed human carcinogen. capotchem.com

| Toxicological Endpoint | Findings | Source |

| Genotoxicity (Germ Cell Mutagenicity) | No data available | capotchem.com |

| Carcinogenicity | Not identified as a carcinogen by IARC | capotchem.com |

| Reproductive Toxicity | No data available | capotchem.com |

Environmental Fate and Ecotoxicity Considerations (e.g., Aquatic Systems)

Information regarding the environmental impact of this compound is not available. capotchem.com Key parameters used to assess environmental risk, such as its effects on aquatic life, its persistence and degradability in the environment, its potential to bioaccumulate in organisms, and its mobility in soil, have not been reported in available safety documentation. capotchem.com

| Ecotoxicological Parameter | Findings | Source |

| Aquatic Toxicity | No data available | capotchem.com |

| Persistence and Degradability | No data available | capotchem.com |

| Bioaccumulative Potential | No data available | capotchem.com |

| Mobility in Soil | No data available | capotchem.com |

Patent Landscape and Intellectual Property in Relation to 2 4 Trifluoromethyl Phenyl Ethylamine

Pharmaceutical Crystalline Forms and Production Methods

A review of the patent literature does not reveal specific patents claiming distinct crystalline forms (polymorphs) of 2-(4-Trifluoromethyl-phenyl)-ethylamine. This is not uncommon for chemical intermediates, as patent protection for crystalline forms is typically pursued for the final active pharmaceutical ingredient (API). The crystalline structure of an API is critical as it can influence properties such as stability, solubility, and bioavailability, making it a key area for intellectual property protection.

While direct patents on the crystalline forms of this intermediate are not prevalent, the control of its solid-state form is crucial in production methods to ensure the purity and consistency of the final pharmaceutical product. The production methods themselves are a subject of intellectual property, with patents often claiming novel, efficient, or scalable synthesis processes. For instance, methods that improve yield, reduce the number of steps, or utilize more cost-effective starting materials are valuable innovations.

Therapeutic Applications and Formulations

Currently, there are no patents that claim this compound as an active therapeutic agent in its own right. Its value in the therapeutic landscape is derived from its function as a versatile building block for more complex pharmaceutical compounds.

The presence of the trifluoromethylphenyl group makes it a desirable component in medicinal chemistry for the development of novel drugs. This functional group can enhance properties such as metabolic stability and membrane permeability. Research has indicated its utility as an intermediate in the synthesis of compounds targeting neurological disorders. chemimpex.com Specifically, it has been used in the development of selective serotonin (B10506) reuptake inhibitors (SSRIs) and other psychotropic medications. chemimpex.com Furthermore, it has been studied for its potential to modulate various neurotransmitters, including serotonin, dopamine (B1211576), and norepinephrine (B1679862). targetmol.com

Patents in this domain would typically cover the final compounds synthesized from this compound, detailing their therapeutic use and inclusion in various pharmaceutical formulations.

Synthetic Routes and Intermediate Compounds

The synthesis of this compound and its precursors is the most prominent area of patent activity related to this compound. Patents in this field aim to protect efficient and industrially scalable methods of production.

One documented synthetic route involves the hydrogenation of (4-trifluoromethylphenyl)acetonitrile. chemicalbook.com A general procedure describes dissolving (4-trifluoromethylphenyl)acetonitrile in a methanol-ammonia solution and reacting it under hydrogen pressure in the presence of a nickel catalyst to yield 2-(4-trifluoromethylphenyl)ethylamine with high purity. chemicalbook.com

The purity of the starting materials is also a critical aspect addressed in the patent literature. For example, in the synthesis of related compounds like fenfluramine, 2-(4-(trifluoromethyl)phenyl)acetonitrile is identified as a potential regioisomeric impurity that needs to be controlled. google.com General processes for producing trifluoromethyl-substituted primary aromatic amines from corresponding nitrile compounds through hydrogenation are also described, highlighting common synthetic strategies in this chemical space. justia.com

Below is a table summarizing key intermediates and reagents in the patented synthesis of this compound and related compounds.

| Compound Name | CAS Number | Role in Synthesis |

| (4-trifluoromethylphenyl)acetonitrile | 2348-56-3 | Starting material |

| Hydrogen | 1333-74-0 | Reagent |

| Nickel | 7440-02-0 | Catalyst |

| Ammonia (B1221849) | 7664-41-7 | Reagent/Solvent component |

| Methanol | 67-56-1 | Solvent |

Q & A

Q. What are the optimal synthetic routes for producing high-purity 2-(4-Trifluoromethyl-phenyl)-ethylamine?

Methodological Answer:

- Condensation and Purification : Use triethylamine as a catalyst in acetonitrile for intermediates, followed by acylation with isobutyryl chloride in dichloromethane to yield derivatives (e.g., ethyl 2-[2-(1,3-dioxolan-2-yl)ethylamino]-2-(4-fluorophenyl)acetate) .

- Yield Optimization : Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as demonstrated in analogous fluorophenyl ethylamine syntheses .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR to identify trifluoromethyl and ethylamine moieties .

- Mass Spectrometry (MS) : Determine molecular weight (189.18 g/mol) and fragmentation patterns using high-resolution MS .

- HPLC Analysis : Assess purity using reverse-phase HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can QSAR modeling predict the anti-cancer activity of this compound derivatives?

Methodological Answer:

- Model Selection : Use QSAR parameters (R > 0.85, Q > 0.75) to prioritize derivatives with enhanced binding to targets like Polo-like kinase 1 (Plk1) .

- Ligand Design : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve ligand-receptor interactions, as validated in fluorophenyl imidazolone derivatives .

Q. How can researchers resolve discrepancies between computational binding affinity predictions and in vitro bioactivity assays?

Methodological Answer:

- Validation Protocols : Cross-validate docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Solvent Effects : Account for solvation/desolvation penalties in simulations, which may overestimate affinity for hydrophobic pockets .

Q. What role does this compound play in stabilizing perovskite solar cells?

Methodological Answer:

- Crystallization Control : The ethylamine group interacts with lead iodide (PbI) to reduce defects in perovskite layers, enhancing photovoltaic efficiency. High-purity hydroiodide salts (99.8%) are critical for reproducibility .

- Stability Testing : Monitor degradation under UV light and humidity (85°C/85% RH) to assess long-term performance .

Q. How can this amine be incorporated into molecularly imprinted polymers (MIPs) for analyte detection?

Methodological Answer:

- Functional Monomer Design : Combine this compound with methacrylic acid and divinylbenzene to create selective cavities for neurotransmitters (e.g., tyramine) .

- Binding Kinetics : Optimize cross-linker ratios (e.g., ethylene glycol dimethacrylate) to balance specificity and rebinding capacity .

Safety and Handling

Q. What are the critical safety precautions for handling this compound based on GHS classification?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category Xi) .

- Ventilation : Work in a fume hood to avoid inhalation of vapors (flash point: ~165°C) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.